molecular formula C13H22O4 B3384987 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate CAS No. 59726-39-5

1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate

Cat. No. B3384987
CAS RN: 59726-39-5
M. Wt: 242.31 g/mol
InChI Key: QGNLWDKSPVNFGI-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(prop-2-en-1-yl)-2-(propan-2-yl)propanedioate is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications. This compound is commonly referred to as "DEPP" and has been the subject of extensive scientific research. In

Scientific Research Applications

DEPP has been studied for a variety of applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its potential use in organic electronics and as a stabilizer for polymers.

Mechanism of Action

The mechanism of action of DEPP is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins involved in disease progression. Additionally, DEPP has been shown to have antioxidant properties that may help protect against oxidative stress and cellular damage.
Biochemical and Physiological Effects:
Studies have shown that DEPP can induce cell death in cancer cells, suggesting its potential as a cancer treatment. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders. In addition, DEPP has been shown to have anti-inflammatory properties and may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of DEPP is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on DEPP. One area of interest is its use as a drug candidate for the treatment of cancer and neurodegenerative disorders. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects. Other potential applications include its use as a stabilizer for polymers and in organic electronics. Overall, DEPP shows promise as a versatile compound with a wide range of potential applications.

properties

IUPAC Name

diethyl 2-propan-2-yl-2-prop-2-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNLWDKSPVNFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186648
Record name 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59726-39-5
Record name 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59726-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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